6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride
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Overview
Description
6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrrolopyridine, characterized by its octahydro structure and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an appropriate alkylating agent, followed by hydrogenation to achieve the octahydro structure . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalysts is crucial to achieve the desired product in an economically viable manner .
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyloctahydro-1H-pyrrolo[2,3-C]pyridine dihydrochloride
- 1H-Pyrrolo[3,4-C]pyridine-1,3(2H)-diones
- (1H-Pyrrolo 3,2-B pyridin-6-yl)methanol
Uniqueness
6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride is unique due to its specific octahydro structure and the presence of a methyl group at the 6th position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
OLSPYLJJOKFQFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCNC2C1.Cl.Cl |
Origin of Product |
United States |
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